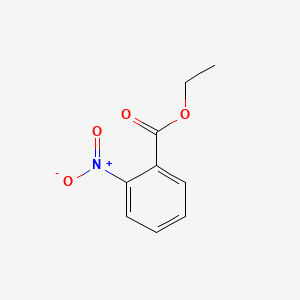

Ethyl 2-nitrobenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNMAYYYYSWTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209855 | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-34-4 | |

| Record name | Benzoic acid, 2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJJ25B6JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-nitrobenzoate CAS number and properties

An In-depth Technical Guide to Ethyl 2-nitrobenzoate (B253500)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-nitrobenzoate, including its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its chemical identity and key properties are summarized below.

CAS Number: 610-34-4[1][2][3][4][5]

Synonyms: Ethyl o-nitrobenzoate, Benzoic acid, 2-nitro-, ethyl ester[1][2][4]

Molecular Formula: C₉H₉NO₄[1][2][3][4][5]

Molecular Weight: 195.17 g/mol [2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Physical State | Solid, Low melting solid | [6] |

| Appearance | Colorless to yellow liquid or solid | [7] |

| Melting Point | 26 - 30 °C | [2][6] |

| Boiling Point | 172 - 174 °C at 18 mmHg | [2][6] |

| Purity | Commonly available as 97% or 98% | [2][7] |

| LogP | 2.14 | [1] |

Safety and Handling

This compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard.[6] However, as with all laboratory chemicals, it should be handled with care in accordance with good industrial hygiene and safety practices.[5]

Personal Protective Equipment (PPE):

-

Wear safety glasses with side shields or goggles.[5]

-

Wear protective gloves.[5]

-

Wear long-sleeved clothing.[5]

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid ingestion and inhalation.[6]

-

Ensure adequate ventilation.[6]

-

Keep away from food, drink, and animal feeding stuffs.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of this compound from 2-nitrobenzoic acid and ethanol (B145695), a common esterification reaction.

Materials:

-

2-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve 2-nitrobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Analysis of this compound by Reverse-Phase HPLC

This protocol outlines a method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[1]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 reverse-phase column or equivalent[1]

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid[1] (For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid)[1]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Set up the HPLC system with the appropriate column and mobile phase composition.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram to determine the retention time of this compound.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

The purity of the sample can be determined by calculating the area percentage of the this compound peak relative to the total peak area.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Ethyl 2-nitrobenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 2-nitrobenzoate (B253500), a key intermediate in various synthetic applications.

Core Properties of Ethyl 2-nitrobenzoate

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.1721 g/mol | [1][2] |

| CAS Number | 610-34-4 | [1][2] |

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of 2-nitrobenzoic acid with ethanol (B145695), catalyzed by a strong acid. This method provides a high yield and purity of the final product.

Experimental Protocol

This protocol is adapted from a patented industrial process and outlines the synthesis and purification of this compound.[3]

Materials:

-

2-nitrobenzoic acid (2.1 mol, 350 g)[3]

-

Ethanol (4.2 mol, 188 g)[3]

-

Toluene (700 g)[3]

-

Hexafluoropropanesulfonic acid hydrate (B1144303) (10 g)[3]

Equipment:

-

2-liter four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 2-liter four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 350 g of 2-nitrobenzoic acid, 700 g of toluene, and 10 g of hexafluoropropanesulfonic acid hydrate.[3]

-

Heating: Heat the mixture to 95°C with stirring.[3]

-

Addition of Ethanol: Once the temperature reaches 95°C, add 188 g of ethanol to the reaction mixture.[3]

-

Reflux: Maintain the reaction mixture at reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the product. This typically involves washing the organic layer with an aqueous solution to remove the acid catalyst and any unreacted 2-nitrobenzoic acid.

-

Isolation and Drying: The organic solvent (toluene) is removed under reduced pressure to yield the crude product. The resulting moist this compound is then dried.[3]

Yield and Purity:

-

Yield: This process is reported to yield approximately 376 g of dry this compound, which corresponds to a yield of 92% of the theoretical maximum.[3]

-

Purity: The purity of the final product, as determined by High-Performance Liquid Chromatography (HPLC), is 96.9%.[3]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical method for assessing the purity of this compound and separating it from potential isomers or impurities.

Typical HPLC Conditions:

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable for the separation.[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used as the mobile phase.[4] For mass spectrometry (MS) compatible applications, a volatile acid like formic acid can be used as an additive, while for other applications, phosphoric acid may be employed.[4]

-

Detection: UV detection is a common method for analyzing aromatic compounds like this compound.

Spectroscopic Methods

Spectroscopic data is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O) and the nitro group (NO₂).[1][5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of this compound.

References

Ethyl 2-nitrobenzoate structure and IUPAC name

An In-depth Technical Guide to Ethyl 2-nitrobenzoate (B253500)

Introduction

Ethyl 2-nitrobenzoate is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, characterized by an ethyl ester group and a nitro group ortho to each other on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of a range of nitrogen-containing heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The nomenclature and structural identifiers for this compound are systematically defined.

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl o-nitrobenzoate, Benzoic acid, 2-nitro-, ethyl ester[1][2]

-

SMILES: CCOC(=O)C1=CC=CC=C1--INVALID-LINK--[O-][1]

Quantitative Data

The physical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 446.2 K at 0.024 bar | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.93 (d, 1H, J=7.6 Hz), 7.77 (d, 1H, J=7.2 Hz), 7.72–7.62 (m, 2H), 4.40 (q, 2H, J=7.2 Hz), 1.36 (t, 3H, J=7.2 Hz) | [4] |

| ¹³C NMR | Spectral data available | [1] |

| IR Spectrum | Data available from measurements in CCl₄ and CS₂ solutions. | [2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 150. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis: Fischer Esterification of 2-Nitrobenzoic Acid

A common and straightforward method for the preparation of this compound is the Fischer esterification of 2-nitrobenzoic acid with ethanol (B145695) using a strong acid as a catalyst.

Materials:

-

2-Nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) or diethyl ether

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the ethyl group and the substitution pattern on the aromatic ring. The chemical shifts and coupling constants should be consistent with the data presented in the quantitative data table.[4] ¹³C NMR spectroscopy can be used to identify all the unique carbon atoms in the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. The spectrum will show strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (195.17 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound can be assessed using reverse-phase HPLC. A suitable method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[5]

Mandatory Visualization

The following diagram illustrates the synthesis of this compound via the Fischer esterification of 2-nitrobenzoic acid.

References

Ethyl 2-nitrobenzoate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-nitrobenzoate (B253500)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-nitrobenzoate, a key intermediate in organic synthesis and drug development. The information is presented to be a valuable resource for researchers and scientists working with this compound.

Chemical Identity

This compound is an organic compound with the chemical formula C9H9NO4.[1][2] It is the ethyl ester of 2-nitrobenzoic acid.[2][3]

| Identifier | Value |

| IUPAC Name | This compound[2][4] |

| Synonyms | Ethyl o-nitrobenzoate, Benzoic acid, 2-nitro-, ethyl ester[2][3][4] |

| CAS Number | 610-34-4[1][2][4][5] |

| Molecular Formula | C9H9NO4[1][2][3][5] |

| Molecular Weight | 195.17 g/mol [2][5] |

| InChI Key | CPNMAYYYYSWTIV-UHFFFAOYSA-N[3][6] |

| SMILES | CCOC(=O)C1=CC=CC=C1--INVALID-LINK--[O-][2] |

Physical Properties

This compound is a liquid or a low-melting solid at room temperature.[3][7] Its key physical properties are summarized in the table below.

| Property | Value |

| Appearance | Liquid or low melting solid[3][7] |

| Melting Point | 26 - 30 °C[7][8] |

| Boiling Point | 172 - 174 °C at 18 torr[5][7], 275 °C at 760 torr[8] |

| Density | 1.272 g/cm³ (predicted) |

| Refractive Index | 1.544[5] |

| Flash Point | 126.1 °C[5] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water.[9] |

| LogP | 2.14 - 2.29[5][6] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the nitro group and the ester functional group. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

A significant reaction of this compound is the reduction of the nitro group to an amino group, which is a common transformation in the synthesis of various pharmaceuticals and other fine chemicals.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.[2][10]

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the C=O of the ester and the N-O stretching of the nitro group.[2][4]

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure.[2]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standard laboratory procedures.

5.1. Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small amount of the solidified sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the sample melts is recorded.

5.2. Boiling Point Determination

The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

5.3. Spectroscopic Analysis

-

NMR Spectroscopy: A solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared and placed in an NMR tube. The spectrum is then acquired using an NMR spectrometer.[11]

-

IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is dissolved in a suitable solvent, and the IR spectrum is recorded using an FTIR spectrometer.[4]

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Safety and Handling

Handle this compound in accordance with good industrial hygiene and safety practices.[1] It is recommended to use personal protective equipment such as safety glasses, gloves, and a lab coat.[1] Ensure adequate ventilation when handling the compound.[1] Store in a tightly closed container in a dry and well-ventilated place.[1]

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in the subsequent reduction of the nitro group to an amine, which can then be further functionalized. This makes it a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the generalized experimental workflows and reaction diagrams, offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these properties is essential for the safe handling, effective use, and successful application of this important chemical intermediate in synthetic chemistry.

References

- 1. fishersci.fr [fishersci.fr]

- 2. This compound | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound [stenutz.eu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound(610-34-4) 1H NMR spectrum [chemicalbook.com]

- 11. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-Nitrobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-nitrobenzoate (B253500). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining solubility, expected solubility trends based on the compound's structure and data from related molecules, and a logical workflow for solubility assessment.

Introduction to Ethyl 2-Nitrobenzoate

This compound (CAS No. 610-34-4) is an organic compound with the chemical formula C₉H₉NO₄. It is an ester of ethanol (B145695) and 2-nitrobenzoic acid. The presence of the nitro group and the ester functional group influences its polarity and, consequently, its solubility in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, formulation development, and analytical chemistry.

Expected Solubility Profile

Based on the general principles of "like dissolves like" and qualitative data for structurally similar compounds such as ethyl 4-nitrobenzoate (B1230335) and ethyl 3-nitrobenzoate, a general solubility profile for this compound can be anticipated.

-

High Solubility: Expected in polar aprotic solvents like acetone (B3395972) and ethyl acetate, where the ester group can engage in dipole-dipole interactions.

-

Good to Moderate Solubility: Expected in polar protic solvents such as ethanol and methanol. While the ester can act as a hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor.

-

Limited Solubility: Expected in nonpolar solvents like hexane (B92381) and toluene, due to the polar nature of the nitro and ester groups.

-

Insoluble: Expected in water, as the hydrophobic benzene (B151609) ring and ethyl group dominate over the polar functional groups.

It is important to note that temperature will significantly affect solubility, with solubility generally increasing with a rise in temperature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.

3.1. Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, made of a material compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Securely seal the vials and place them in the constant temperature shaker. Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the measured solubility is constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles, which would lead to an overestimation of the solubility.

-

Quantification: Determine the concentration of this compound in the filtered, saturated solution using a validated analytical method.

3.2. Analytical Methods for Quantification

3.2.1. Gravimetric Analysis

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

Procedure:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The solubility can be calculated from the mass of the residue and the initial volume of the solution.

3.2.2. UV-Vis Spectrophotometry

Principle: This technique relies on the absorption of ultraviolet or visible light by the solute, following the Beer-Lambert law. A calibration curve is required.

Procedure:

-

Determine the λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

-

Analyze the Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

3.2.3. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the components of a mixture, and the concentration of the analyte is determined by comparing its peak area to that of standards.

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration.

-

Analyze the Sample: Accurately dilute the filtered saturated solution with a known volume of the mobile phase.

-

Inject and Record: Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility of the original saturated solution, taking into account the dilution.

Data Presentation

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

| Organic Solvent | Temperature (°C/K) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane |

Note: The values in this table should be populated with the results of the experimental determinations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive dataset of the solubility of this compound in common organic solvents is not currently published, this guide provides researchers, scientists, and drug development professionals with the necessary tools to determine these values accurately and reproducibly. By following the detailed experimental protocols for the isothermal shake-flask method coupled with appropriate analytical techniques, reliable quantitative solubility data can be generated. This information is invaluable for the effective use of this compound in various scientific and industrial applications.

Ethyl 2-nitrobenzoate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Ethyl 2-nitrobenzoate (B253500)

This guide provides a comprehensive overview of the safety information for Ethyl 2-nitrobenzoate (CAS No. 610-34-4), compiled from Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document summarizes key quantitative data, outlines safety procedures, and provides visual workflows for emergency response.

Chemical Identification and Physical Properties

This compound is a solid or low-melting solid organic compound.[1] Its primary use is in laboratory chemical applications.[1][2] It is not intended for use in food, drugs, pesticides, or biocidal products.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [2][3][4] |

| Molecular Weight | 195.17 g/mol (or 195.18) | [2][3] |

| Physical State | Solid, Low melting solid | [1][2] |

| Appearance | No information available | [1] |

| Odor | No information available | [1][2] |

| Melting Point/Range | 26 - 30 °C / 78.8 - 86 °F | [1][2] |

| Boiling Point/Range | 172 - 174 °C / 341.6 - 345.2 °F | [1] |

| Flash Point | No information available | [1][2] |

| Solubility | No information available | [1][2] |

| Vapor Pressure | No data available | [2] |

| Vapor Density | Not applicable (Solid) | [2] |

| Specific Gravity | No data available | [2] |

| Autoignition Temperature | No data available | [2] |

| Decomposition Temperature | No data available | [2] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] No hazard pictograms, signal words, or precautionary statements are required.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available data is summarized below.

Table 2: Toxicological Data Summary

| Effect | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available; not a known carcinogen |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | Not applicable (Solid) |

Experimental Protocols

Safety Data Sheets are regulatory summary documents and, as such, do not contain detailed experimental methodologies for the data they cite. For instance, while toxicological or ecological data may be presented, the specific protocols—including animal models, dosing regimens, analytical techniques, and statistical methods—are not included. Researchers requiring this level of detail must consult primary scientific literature and toxicological studies, which are generally not referenced within the SDS.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

-

Ensure adequate ventilation.[1]

-

Wash hands thoroughly after handling and before breaks.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation |

| Engineering Controls | None required under normal use conditions. Ensure adequate ventilation.[1][2] |

| Eye/Face Protection | Wear safety glasses with side shields or goggles (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[1][2] |

| Hand Protection | Wear appropriate protective gloves. Inspect gloves before use and observe permeability and breakthrough time information from the supplier.[2] |

| Skin and Body Protection | Wear appropriate protective clothing, such as long-sleeved clothing, to prevent skin exposure.[1][2] |

| Respiratory Protection | No protective equipment is needed under normal use conditions.[2] |

Emergency Procedures

In the event of an emergency, follow the established protocols for first aid and accidental release.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[1]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Accidental Release Measures

The following workflow outlines the recommended procedure for handling a spill of this compound.

Caption: Workflow for handling an accidental release of this compound.

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing.[2]

-

Chemical Stability: The product is stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: None under normal use conditions.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: No information available.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][5]

Regulatory Information

This compound is not listed under several major US federal regulations, including CERCLA, SARA 313, the Clean Water Act, and the Clean Air Act.[1] It is also not listed as a Proposition 65 chemical in California.[1] No occupational exposure limits have been established by region-specific regulatory bodies.[2]

References

A Technical Guide to Sourcing High-Purity Ethyl 2-Nitrobenzoate for Research and Drug Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. Ethyl 2-nitrobenzoate (B253500), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This technical guide provides an in-depth overview of commercial suppliers, quality control methodologies, and a logical workflow for selecting the appropriate grade of Ethyl 2-nitrobenzoate for your research needs.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors, providing a comparative overview of their specifications.

| Supplier | Product Code/Name | Purity | Available Quantities | CAS Number | Molecular Formula | Additional Information |

| Biosynth | FE71284 | Not specified, sold as a reference standard | Custom | 610-34-4 | C9H9NO4 | Intended for pharmaceutical testing.[1] |

| Shaanxi Dideu Medichem Co. Ltd | This compound | ≥99.0% (Assay: 99.7%)[2] | Min. Order: 1kg, Supply Ability: 2000 tons | 610-34-4 | C9H9NO4 | Provides detailed Certificate of Analysis (COA) with H-NMR, LC-MS, and IR data. ISO 9001:2015 certified.[2] |

| Thermo Fisher Scientific (Alfa Aesar) | A19994 | 97% | 25 g, 100 g | 610-34-4 | C9H9NO4 | Provides basic physical and chemical properties.[3][4] |

| Sigma-Aldrich (AldrichCPR) | S435007 | Not specified | 1 g | 610-34-4 | C9H9NO4 | Sold as-is for early discovery research; buyer assumes responsibility to confirm purity. |

| CymitQuimica (Indagoo) | IN-DA003Q50 | 98% | 5 g, 10 g, 25 g, 100 g | 610-34-4 | C9H9NO4 | States product is for lab use only.[5] |

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount. While suppliers provide certificates of analysis, independent verification is often a necessary step in a regulated research environment. Below are typical experimental protocols for the characterization of this compound.

Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Process the spectrum and integrate the peaks.

-

Expected Chemical Shifts (δ) in CDCl3:

-

Triplet around 1.4 ppm (3H, -CH3)

-

Quartet around 4.4 ppm (2H, -CH2-)

-

Multiplet between 7.5-8.0 ppm (4H, aromatic protons)

-

-

-

Acceptance Criteria: The observed chemical shifts and integration values should be consistent with the structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound and identify any impurities.

-

Methodology:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the supplied this compound at the same concentration as the standard.

-

Inject the standard and sample solutions and record the chromatograms.

-

-

Calculation: Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.

-

Acceptance Criteria: The purity should meet the required specification (e.g., ≥99%).

Identification by Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Methodology:

-

Obtain an IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat liquid between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

-

Expected Characteristic Peaks (cm⁻¹):

-

~1720 cm⁻¹ (C=O, ester)

-

~1530 and ~1350 cm⁻¹ (NO₂, nitro group)

-

Aromatic C-H and C=C absorptions.

-

-

-

Acceptance Criteria: The IR spectrum of the sample should be identical to that of a reference standard.[2]

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for high-purity this compound involves a series of logical steps to ensure the material meets the stringent requirements of research and drug development. The following diagram illustrates a typical workflow.

Experimental Workflow for Quality Control

Upon receipt of this compound, a systematic experimental workflow should be followed to verify its identity and purity before use in sensitive applications.

References

- 1. This compound | 610-34-4 | FE71284 | Biosynth [biosynth.com]

- 2. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of Ethyl 2-nitrobenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-nitrobenzoate (B253500) (C₉H₉NO₄, Molar Mass: 195.17 g/mol ), a key intermediate in various chemical syntheses.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for Ethyl 2-nitrobenzoate is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.93 | d | 7.6 | 1H | Ar-H |

| 7.77 | d | 7.2 | 1H | Ar-H |

| 7.72–7.62 | m | 2H | Ar-H | |

| 4.40 | q | 7.2 | 2H | -OCH₂CH₃ |

| 1.36 | t | 7.2 | 3H | -OCH₂CH₃ |

Data sourced from The Royal Society of Chemistry.[3]

¹³C NMR

A ¹³C NMR spectrum for this compound is available and can be accessed through SpectraBase.[1]

Infrared (IR) Spectroscopy Data

The condensed phase IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description |

| ~1730 | C=O (Ester) stretching |

| ~1530 | N-O (Nitro group) asymmetric stretching |

| ~1350 | N-O (Nitro group) symmetric stretching |

| ~1250 | C-O (Ester) stretching |

| ~700-800 | C-H (Aromatic) bending |

Note: The exact peak positions may vary slightly depending on the sampling method.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by the following major fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M - OCH₂CH₃]⁺ |

| 120 | Moderate | [M - NO₂ - C₂H₅]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Data compiled by the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[5] The solution is then filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[5] The magnetic field homogeneity is then optimized through a process called shimming to ensure high resolution.[5] For a ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans and a higher sample concentration (50-100 mg) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : A drop or two of pure this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrument Setup : A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions. The "sandwich" of salt plates containing the sample is then placed in the instrument's sample holder.

-

Data Acquisition : The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument detects the amount of light absorbed at each frequency.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. The sample is vaporized in a heated inlet.

-

Ionization : In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight, or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or a similar detector records the abundance of ions at each m/z value.

-

Data Processing : The detector signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Synthesis of Ethyl 2-Nitrobenzoate from 2-Nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-nitrobenzoate (B253500) from 2-nitrobenzoic acid, a key reaction in the production of various pharmaceutical intermediates and fine chemicals. This document details the prevalent synthetic methodologies, with a focus on Fischer-Speier esterification, and includes extensive experimental protocols, quantitative data, and mechanistic visualizations to support research and development activities.

Introduction

Ethyl 2-nitrobenzoate is a valuable building block in organic synthesis, primarily utilized in the preparation of pharmacologically active molecules. The esterification of 2-nitrobenzoic acid with ethanol (B145695) is the most direct and widely employed route for its synthesis. This guide will delve into the specifics of this transformation, providing detailed procedural information and data to enable reproducible and efficient synthesis.

Synthetic Methodologies

The primary method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The reaction is reversible and often requires an excess of the alcohol or the removal of water to drive the equilibrium towards the product.

Fischer-Speier Esterification

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester.

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses of ethyl nitrobenzoates, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 2-nitrobenzoic acid (2.1 mol), ethanol (4.2 mol) | hexafluoropropanesulfonic acid hydrate (B1144303) (10 g) | Toluene (B28343) (700 g) | 95°C | 92 | 96.9 (HPLC) | 29.8 | [1] |

Table 2: Synthesis of other Ethyl Nitrobenzoate Isomers

| Product | Reactants | Catalyst | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Ethyl 3-nitrobenzoate | 3-nitrobenzoic acid, ethanol | Not specified | Not specified | 94.7 | 98.6 (HPLC) | 39.7 | [1] |

| Ethyl 4-nitrobenzoate | 4-nitrobenzoic acid, ethanol (5.0 mol) | hexafluoropropanesulfonic acid hydrate (10 g) | Cyclohexane (700 g) | 94.5 | 98.2 (HPLC) | 55.8 | [1] |

| Ethyl 4-nitrobenzoate | 4-nitrobenzoic acid, ethanol (5.2 mol) | hexafluoropropanesulfonic acid hydrate (10 g) | Toluene (700 g) | 94.4 | 99.2 (HPLC) | 56 | [2] |

| Ethyl 2,3-dichloro-4-nitrobenzoate | 2,3-dichloro-4-nitrobenzoic acid, ethanol | Thionyl chloride | None | 98.3 | 95.2 | Not specified | [3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Fischer Esterification using Hexafluoropropanesulfonic Acid Hydrate

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

-

2-nitrobenzoic acid (350 g, 2.1 mol)

-

Ethanol (188 g, 4.2 mol)

-

Toluene (700 g)

-

Hexafluoropropanesulfonic acid hydrate (10 g)

-

Water (1000 ml)

Equipment:

-

2-L four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Separator funnel

-

Distillation apparatus

Procedure:

-

To a 2-L four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 350 g of 2-nitrobenzoic acid, 700 g of toluene, and 10 g of hexafluoropropanesulfonic acid hydrate.

-

Heat the mixture to 95°C with stirring.

-

Add 188 g of ethanol dropwise to the reaction mixture.

-

After the addition is complete, continue to stir the mixture at 95°C and monitor the reaction progress.

-

Once the reaction is complete, pour the toluene solution of the product into 1000 ml of water.

-

Distill off the toluene with steam. The recovered toluene can be recycled.

-

Separate the product as the bottom layer at 60°C in a separator funnel. This yields moist this compound.

-

Dry the product by incipient distillation at 100 mbar up to a temperature of 120°C.

Expected Outcome:

This procedure is reported to yield 376 g of dry this compound, which corresponds to a yield of 92% of theory, with a melting point of 29.8°C and a purity of 96.9% as determined by HPLC.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of 2-nitrobenzoic acid with ethanol.

Caption: Fischer Esterification Mechanism.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and desired product specifications.

References

An In-depth Technical Guide to the Key Reactions and Reactivity of Ethyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-nitrobenzoate (B253500) is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The presence of both an electron-withdrawing nitro group and an ester functionality on the aromatic ring imparts a unique reactivity profile, making it a valuable precursor for a variety of complex organic molecules. This technical guide provides a comprehensive overview of the core reactions of ethyl 2-nitrobenzoate, with a focus on reduction of the nitro group, subsequent cyclization reactions to form heterocyclic scaffolds, and the influence of the substituents on the reactivity of the benzene (B151609) ring. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity of this compound

The chemical behavior of this compound is primarily dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the ethyl ester group (-COOEt) at the ortho position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution, although the latter is less common for this specific isomer compared to its para counterpart. The ester group can undergo hydrolysis under acidic or basic conditions. However, the most synthetically useful transformation of this compound is the reduction of the nitro group to an amine, yielding ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate), a key precursor for a wide range of heterocyclic compounds.

Key Reactions and Experimental Protocols

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, opening pathways to a multitude of heterocyclic systems. Several reliable methods are employed for this conversion, each with its own advantages in terms of yield, selectivity, and functional group tolerance.

2.1.1. Reduction using Iron Powder in Acetic Acid

This classical and cost-effective method is widely used for the reduction of aromatic nitro compounds.

-

Experimental Protocol:

-

In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of glacial acetic acid, ethanol (B145695), and water (a common ratio is 5:2:1).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.[1]

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron residue and wash the filter cake with ethanol.

-

Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2-aminobenzoate, which can be further purified by distillation or column chromatography.[1]

-

2.1.2. Reduction using Tin(II) Chloride Dihydrate

Stannous chloride is another effective reagent for the reduction of nitroarenes, often proceeding under milder conditions than iron.

-

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-aminobenzoate.[1][2]

-

2.1.3. Catalytic Hydrogenation

This method offers high yields and a clean reaction profile, though it requires specialized equipment for handling hydrogen gas.

-

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve this compound in a solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure reactions.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

After completion, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-aminobenzoate.

-

Synthesis of Quinazolinones

Ethyl 2-aminobenzoate is a key precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities.

-

Experimental Protocol for 2,3-Disubstituted 4(3H)-Quinazolinones:

-

Amide Formation: React ethyl 2-aminobenzoate (1.0 eq) with an appropriate acyl chloride (1.1 eq) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) at 0 °C to room temperature to form the corresponding N-acyl anthranilate.

-

Cyclization: Heat the N-acyl anthranilate with a primary amine (1.2 eq) in a high-boiling solvent like toluene (B28343) or in the presence of a dehydrating agent like acetic anhydride (B1165640) to effect cyclization and form the 2,3-disubstituted 4(3H)-quinazolinone.[3][4]

-

The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, which can then be purified by recrystallization.

-

Synthesis of Benzodiazepines

1,4-Benzodiazepines, another important class of bioactive heterocycles, can be synthesized from ethyl 2-aminobenzoate.

-

Experimental Protocol for 1,4-Benzodiazepin-5-ones:

-

Amide Coupling: Couple ethyl 2-aminobenzoate with an N-protected α-amino acid using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) to form the corresponding dipeptide ester.

-

Deprotection and Cyclization: Remove the N-protecting group (e.g., Boc or Cbz) under appropriate conditions. The resulting free amine can then undergo spontaneous or catalyzed intramolecular cyclization upon heating, often in the presence of a Lewis acid like FeCl₃, to yield the 1,4-benzodiazepin-5-one derivative.[5][6][7]

-

Quantitative Data Presentation

The following tables summarize typical quantitative data for the key reactions of this compound and its derivatives.

| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |

| Nitro Reduction | Fe powder, AcOH, EtOH, H₂O, Reflux | This compound | Ethyl 2-aminobenzoate | 80-90 (estimated) | 1-3 | [1] |

| Nitro Reduction | SnCl₂·2H₂O, EtOH, Reflux | This compound | Ethyl 2-aminobenzoate | 85-95 (estimated) | 2-4 | [1] |

| Nitro Reduction | 10% Pd/C, H₂ (balloon), EtOH, RT | This compound | Ethyl 2-aminobenzoate | >95 (estimated) | 2-6 | |

| Quinazolinone Synthesis | 1. Acyl chloride, Et₃N, DCM; 2. Primary amine, Ac₂O, Heat | Ethyl 2-aminobenzoate | 2,3-Disubstituted 4(3H)-quinazolinone | Good to excellent | Variable | [4] |

| Benzodiazepine Synthesis | 1. N-Boc-amino acid, DCC; 2. TFA; 3. FeCl₃, DMF, 110°C | Ethyl 2-aminobenzoate | 1,4-Benzodiazepin-5-one derivative | 75 (for a related system) | 24 (cyclization step) | [6] |

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Key methods for the reduction of this compound.

Caption: Synthesis of quinazolinones from ethyl 2-aminobenzoate.

Caption: Workflow for the synthesis of 1,4-benzodiazepin-5-ones.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The selective reduction of its nitro group provides a gateway to ethyl 2-aminobenzoate, a key building block for the construction of privileged scaffolds such as quinazolinones and benzodiazepines, which are of significant interest in drug discovery and development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The versatility of its chemistry ensures its continued importance in the field of medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Anthranilate from Ethyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl anthranilate is a valuable compound in the fragrance, flavor, and pharmaceutical industries, known for its characteristic grape-like aroma. It serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The most common synthetic route to ethyl anthranilate involves the reduction of the nitro group of ethyl 2-nitrobenzoate (B253500). This document provides detailed application notes and experimental protocols for several common reduction methods. The choice of method often depends on factors such as scale, available equipment, cost, and tolerance of other functional groups in the starting material.

Reaction Scheme

The fundamental transformation is the reduction of the nitro group to an amine:

Application Notes on Reduction Methods

Several reagents and catalytic systems are effective for the reduction of aromatic nitro compounds to anilines.[1][2] The selection of a specific method can be critical for achieving high yields and purity while ensuring compatibility with other functional groups.

-

Tin(II) Chloride (Stannous Chloride): This is a classic and reliable method for the reduction of nitroarenes.[3] Tin(II) chloride is effective and tolerates a range of functional groups like esters, ketones, and nitriles.[3] The reaction is typically carried out in an acidic medium, often with hydrochloric acid in a solvent like ethanol (B145695) or ethyl acetate (B1210297).[3][4] A primary consideration is the workup, which requires neutralization with a strong base to precipitate tin hydroxides, which can sometimes complicate product isolation.[3]

-

Iron Metal: The use of iron powder is a cost-effective and environmentally benign alternative to other metal reductants.[5] This method, often referred to as the Béchamp reduction, is widely used in industrial processes. The reaction is typically performed in the presence of an acid, such as hydrochloric acid or acetic acid, or a salt like ammonium (B1175870) chloride in an aqueous or alcoholic solvent.[2] Iron-based reductions are known for their chemoselectivity.[1][5][6]

-

Sodium Dithionite (B78146) (Sodium Hydrosulfite): As an inexpensive and safe reducing agent, sodium dithionite is a mild and selective option for the reduction of aromatic nitro compounds.[7][8] It is particularly useful when other reducible functional groups are present in the molecule.[8][9] The reaction is typically conducted in a biphasic system, such as DMF/water or ethanol/water, often under neutral or slightly basic conditions.[8]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[10][11] It is a very clean and efficient method, often providing high yields with simple workup procedures that involve filtering off the catalyst.[10] However, it requires specialized equipment for handling hydrogen gas under pressure and may not be suitable for substrates containing functional groups that are also susceptible to hydrogenation (e.g., alkenes, alkynes).

Data Presentation: Comparison of Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate | Room Temp. to Reflux | 30 min - 3 h | 85-95% | High yield, tolerates many functional groups.[3][12] | Workup can be tedious due to tin salt precipitation.[3] |

| Iron | Fe powder / NH₄Cl or HCl | Ethanol / Water | Reflux | 2 - 6 h | 80-90% | Inexpensive, environmentally friendly.[2][5] | Longer reaction times, heterogeneous mixture can be difficult to stir. |

| Sodium Dithionite | Na₂S₂O₄ | DMF / Water or Ethanol / Water | Room Temp. to 60 °C | 1 - 4 h | 70-85% | Mild conditions, high chemoselectivity.[7][8][9] | May require a phase-transfer catalyst for some substrates. |

| Catalytic Hydrogenation | H₂ / Pd/C or PtO₂ | Ethanol or Ethyl Acetate | Room Temperature | 1 - 8 h | >90% | Clean reaction, easy workup, high yield.[10] | Requires specialized hydrogenation equipment, catalyst can be expensive. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrochloric acid is corrosive and should be handled with care.

Protocol 1: Reduction using Tin(II) Chloride

Materials and Reagents:

-

Ethyl 2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid.

-

Remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux for 30-60 minutes, monitoring the reaction progress by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10) and the precipitated tin hydroxide redissolves.[3]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

-